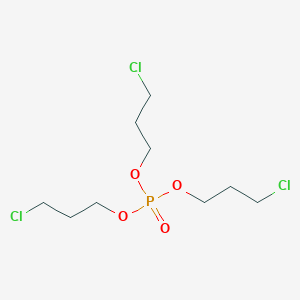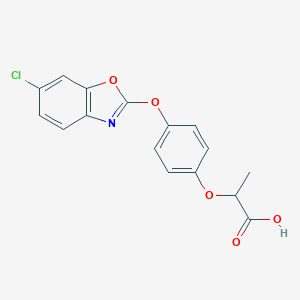
Clomeprop
Vue d'ensemble
Description
Clomeprop, also known as 2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide, is a synthetic herbicide primarily used for the control of broadleaf weeds in rice paddies. It is a member of the phenoxy herbicide and anilide herbicide groups. This compound functions as a selective herbicide, mimicking the action of natural plant hormones to disrupt the growth of target weeds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clomeprop involves the reaction of amine benzoic acid with chloroacetaldehyde to form chloroformamide. This intermediate is then reacted with oxalamine to produce this compound . The reaction conditions typically include controlled temperatures and the use of solvents such as acetone and n-hexane.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Clomeprop undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding acid, 2-(2,4-dichloro-3-methylphenoxy)propionic acid.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield its constituent amides and acids.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide are typically used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 2-(2,4-dichloro-3-methylphenoxy)propionic acid.
Hydrolysis: Amides and acids derived from the parent compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Clomeprop has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on plant physiology and its potential use in controlling herbicide-resistant weeds.
Medicine: Limited research on its potential therapeutic applications, primarily focused on its toxicological profile.
Industry: Employed in agricultural practices to control broadleaf weeds, ensuring healthy crop growth
Mécanisme D'action
Clomeprop acts as a synthetic auxin, mimicking the action of natural plant hormones like indole acetic acid. It disrupts the normal growth processes of target weeds by causing uncontrolled cell division and growth, leading to the death of the plant. The compound primarily targets the auxin receptors in the plant cells, initiating a cascade of events that result in the herbicidal effect .
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar action but different chemical structure.
Mecoprop: A phenoxy herbicide used for similar purposes but with a different substitution pattern on the aromatic ring.
Dicamba: A benzoic acid derivative with herbicidal properties similar to Clomeprop.
Uniqueness: this compound is unique in its specific action on rice paddies and its selective control of broadleaf weeds. Its chemical structure allows for effective absorption and translocation within the plant, making it a potent herbicide for specific agricultural applications .
Propriétés
IUPAC Name |
2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-13(17)8-9-14(15(10)18)21-11(2)16(20)19-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWWOHKFDSADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC(C)C(=O)NC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058198 | |
| Record name | Clomeprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84496-56-0 | |
| Record name | Clomeprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84496-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomeprop [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084496560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomeprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-(2,4-dichloro-3-methylphenoxy)-N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMEPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP56V79AFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate](/img/structure/B166866.png)
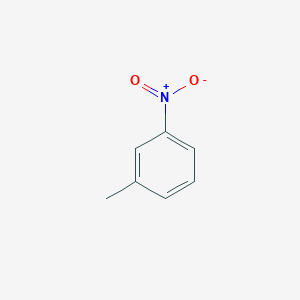
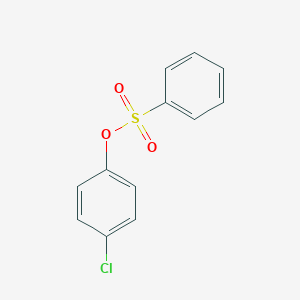
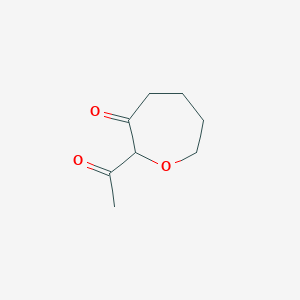
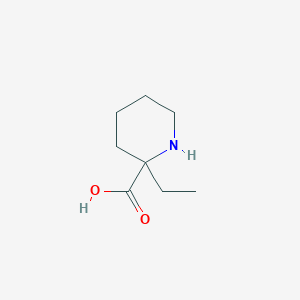

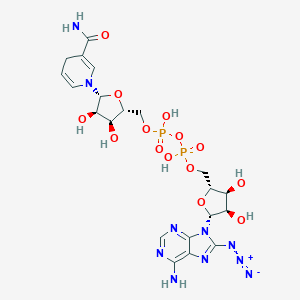
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)


